2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021219-84-0
VCID: VC11947487
InChI: InChI=1S/C27H22N4O2S/c1-19-7-9-20(10-8-19)24-17-25-27(28-15-16-31(25)30-24)34-18-26(32)29-21-11-13-23(14-12-21)33-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,29,32)
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C27H22N4O2S
Molecular Weight: 466.6 g/mol

2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

CAS No.: 1021219-84-0

Cat. No.: VC11947487

Molecular Formula: C27H22N4O2S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide - 1021219-84-0

Specification

CAS No. 1021219-84-0
Molecular Formula C27H22N4O2S
Molecular Weight 466.6 g/mol
IUPAC Name 2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide
Standard InChI InChI=1S/C27H22N4O2S/c1-19-7-9-20(10-8-19)24-17-25-27(28-15-16-31(25)30-24)34-18-26(32)29-21-11-13-23(14-12-21)33-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,29,32)
Standard InChI Key YEKIRZOVHRKYBG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Key Physicochemical Characteristics:

PropertyDescription
Molecular FormulaC22H18N4O2S
Functional GroupsPyrazole, pyrazine, sulfanyl, phenoxy, amide
SolubilityLikely soluble in organic solvents (e.g., DMSO)
Potential ReactivitySulfanyl group may participate in nucleophilic or oxidative reactions.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic transformations:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Pyrazolo[1,5-a]pyrazines are typically synthesized via condensation reactions involving hydrazines and α-diketones or other suitable precursors.

  • Introduction of the Sulfanyl Linkage:

    • The sulfanyl group can be introduced by reacting a suitable thiol derivative with a halogenated precursor of the pyrazolo[1,5-a]pyrazine.

  • Attachment of the Acetamide Moiety:

    • The acetamide group is formed through amide bond formation using reagents like acyl chlorides or activated esters.

  • Phenoxyphenyl Substitution:

    • The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions.

General Reaction Scheme:

Pyrazolo[1,5-a]pyrazine+Thiolation ReagentBaseSulfanyl Derivative\text{Pyrazolo[1,5-a]pyrazine} + \text{Thiolation Reagent} \xrightarrow{\text{Base}} \text{Sulfanyl Derivative}
Sulfanyl Derivative+Acetamide PrecursorCoupling ReagentFinal Compound\text{Sulfanyl Derivative} + \text{Acetamide Precursor} \xrightarrow{\text{Coupling Reagent}} \text{Final Compound}

Applications in Drug Discovery

Compounds containing pyrazolo[1,5-a]pyrazine cores are known for their diverse biological activities:

  • Antimicrobial Activity: Pyrazole derivatives have been studied as inhibitors of bacterial enzymes such as ATP synthase .

  • Anticancer Potential: Phenoxy-substituted compounds often exhibit cytotoxic properties against cancer cell lines .

  • Anti-inflammatory Properties: Sulfanyl-acetamide derivatives have shown promise as inhibitors of inflammatory mediators like 5-lipoxygenase .

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